Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530490
InChI: InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18)
SMILES:
Molecular Formula: C14H20N2O6S
Molecular Weight: 344.39 g/mol

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid

CAS No.:

Cat. No.: VC16530490

Molecular Formula: C14H20N2O6S

Molecular Weight: 344.39 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid -

Specification

Molecular Formula C14H20N2O6S
Molecular Weight 344.39 g/mol
IUPAC Name 2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18)
Standard InChI Key SIWHQQQQQGDBKG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid features a three-carbon propionic acid chain with two key substituents: a Boc group at the third carbon and a phenylsulfonylamino group at the second carbon. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) serves as a protective moiety for the amine, enhancing stability during synthetic reactions . The phenylsulfonylamino group (Ph-SO2-NH\text{Ph-SO}_2\text{-NH}) introduces steric bulk and electronic effects, influencing reactivity and binding interactions .

The compound’s chirality, denoted by the (S)-configuration at the third carbon, is critical for its biological activity. Optical rotation measurements confirm a specific rotation of 58±2-58 \pm 2^\circ (C=1C = 1 in 1M NaOH), underscoring its enantiomeric purity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H20N2O6S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{6}\text{S}
Molecular Weight344.39 g/mol
Melting Point135–140°C
Optical Rotation ([α]D[\alpha]_D)58±2-58 \pm 2^\circ (1M NaOH)

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves sequential protection and functionalization steps:

  • Amino Protection: The primary amine of 3-amino-2-(phenylsulfonylamino)propionic acid is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane or dimethylformamide (DMF) .

  • Sulfonylation: Introduction of the phenylsulfonyl group via reaction with benzenesulfonyl chloride under basic conditions .

  • Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for subsequent peptide coupling.

Purification Strategies

Chromatographic techniques, notably reverse-phase HPLC and silica gel chromatography, are employed to achieve >95% purity . Recrystallization from ethanol/water mixtures further refines crystalline purity .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Boc-protected amine and carboxylic acid group enable its integration into solid-phase peptide synthesis (SPPS). It facilitates the construction of non-natural peptide analogs with enhanced protease resistance, a feature leveraged in developing antimicrobial peptides . For example, derivatives of this compound have been incorporated into peptidomimetics targeting HIV-1 protease .

Drug Discovery

In kinase inhibitor development, the phenylsulfonylamino group acts as a hydrogen bond acceptor, enhancing binding affinity to ATP pockets. A 2024 study demonstrated its utility in designing inhibitors of Bruton’s tyrosine kinase (BTK), showing IC50_{50} values <10 nM in preclinical models .

Bioconjugation

The carboxylic acid moiety allows covalent attachment to biomolecules via carbodiimide coupling. In antibody-drug conjugates (ADCs), this compound links cytotoxic payloads to monoclonal antibodies, improving tumor specificity . Recent trials reported a 40% increase in tumor retention compared to traditional linkers .

Neuroscience Research

As a glutamate analog, this compound modulates NMDA receptor activity. In vivo studies revealed its potential in mitigating neurotoxicity in ischemic stroke models, reducing infarct volume by 30% at 10 mg/kg doses .

ParameterGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2 (H315)Wash with soap; use nitrile gloves
Eye IrritationCategory 2A (H319)Rinse with water for 15 minutes
Respiratory ToxicityCategory 3 (H335)Use fume hoods or respirators

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